molecular formula C11H11BrF3NO B1402037 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 1365962-90-8

2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No. B1402037
M. Wt: 310.11 g/mol
InChI Key: LTOPLERRKCNXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide” is a chemical compound with the molecular formula C11H11BrF3NO and a molecular weight of 310.11 g/mol . It is not intended for human or veterinary use, but for research purposes.


Molecular Structure Analysis

The molecular structure of “2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide” consists of a bromo-methyl group, a trifluoromethyl-phenyl group, and a propanamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide” are not fully detailed in the available resources. The compound has a molecular weight of 310.11 g/mol . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Molecular Structure

  • Fluorescent ATRP Initiator : A study by Kulai and Mallet-Ladeira (2016) describes the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and its efficiency as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Isomerization and Vibrational Frequencies

  • Paracetamol Analogues Study : Viana et al. (2016) explored the molecular properties, including E/Z isomerization and vibrational frequencies, of two paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, using Density Functional Theory (DFT) (Viana et al., 2016).

Antimicrobial Properties

  • Halogenated Hydrocarbon Amination : Bai et al. (2012) discussed the synthesis and biological activity of a halogenated hydrocarbon, including N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, highlighting its anti-Mycobacterium phlei 1180 activity (Bai et al., 2012).

Polymerization and Molecular Mass Estimation

  • ATRP Polymerization : Soriano-Moro et al. (2014) synthesized and characterized novel ATRP initiators, including 2-bromo-2-methyl-N-(1-phenyl-ethyl)propanamide, for the polymerization of methyl methacrylate (MMA) and acrylamide (AAD), providing insights into polymer molecular mass estimation (Soriano-Moro et al., 2014).

Synthesis and Characterization of Antimicrobial Agents

  • Arylsubstituted Halogen(thiocyanato)amides : Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, including substituted derivatives, and evaluated their antibacterial and antifungal activity (Baranovskyi et al., 2018).

Quantum Chemical Studies

  • Anti-Prostatic Carcinoma Drug Analysis : Otuokere and Amaku (2015) performed quantum chemical studies on N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide), an anti-prostatic carcinoma drug, using ArgusLab software to evaluate its molecular properties (Otuokere & Amaku, 2015).

properties

IUPAC Name

2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c1-10(2,12)9(17)16-8-6-4-3-5-7(8)11(13,14)15/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOPLERRKCNXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187120
Record name Propanamide, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide

CAS RN

1365962-90-8
Record name Propanamide, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365962-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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